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Compound of Interest

Compound Name: Hydroxyphenylacetic acid

Cat. No.: B194381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Hydroxyphenylacetic acid is a phenolic compound that serves as a key intermediate in the

synthesis of various pharmaceuticals and is a known metabolite of tyrosine. Its structural

elucidation is fundamental for quality control and research purposes. This application note

provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-

hydroxyphenylacetic acid in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for

NMR analysis of polar molecules. The data presented herein can be used as a reference for

the identification and characterization of this compound.

Data Presentation
The 1H NMR spectral data for 4-hydroxyphenylacetic acid in DMSO-d6, recorded on a 400

MHz spectrometer, are summarized in the table below. The spectrum reveals five distinct

signals corresponding to the different protons in the molecule.
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Signal
Assignment

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Carboxylic Acid

(-COOH)
~12.0 Singlet, broad 1H -

Phenolic

Hydroxyl (-OH)
~9.3 Singlet, broad 1H -

Aromatic (H-2,

H-6)
7.04 Doublet 2H ~8.0

Aromatic (H-3,

H-5)
6.70 Doublet 2H ~8.0

Methylene (-

CH2-)
3.42 Singlet 2H -

Experimental Protocol
Objective: To prepare a sample of 4-hydroxyphenylacetic acid for 1H NMR analysis and

acquire a high-resolution spectrum.

Materials:

4-Hydroxyphenylacetic acid (solid)

Deuterated dimethyl sulfoxide (DMSO-d6), NMR grade

NMR tube (5 mm)

Vortex mixer

Pipettes

Spatula

Balance
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Procedure:

Sample Weighing: Accurately weigh approximately 5-25 mg of 4-hydroxyphenylacetic acid.

[1]

Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL

of DMSO-d6 to the vial.[1]

Homogenization: Gently vortex the vial to ensure complete dissolution of the solid. The

solution should be clear and free of any particulates.

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a 5 mm NMR tube.

NMR Spectrometer Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the DMSO-d6.

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate acquisition parameters for a 1H NMR experiment (e.g., number of

scans, pulse width, acquisition time).

Data Acquisition: Acquire the 1H NMR spectrum.

Data Processing:

Apply Fourier transformation to the free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual DMSO peak at 2.50 ppm.

Integrate the signals to determine the relative number of protons for each peak.

Analyze the multiplicities and coupling constants of the signals.
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Signal Interpretation and Structural Correlation
The 1H NMR spectrum of 4-hydroxyphenylacetic acid in DMSO-d6 displays characteristic

signals that can be unequivocally assigned to its molecular structure.

1H NMR Signals in DMSO-d6

~12.0 ppm
(s, 1H, -COOH)

~9.3 ppm
(s, 1H, -OH)

7.04 ppm
(d, 2H, Ar-H)

6.70 ppm
(d, 2H, Ar-H)

3.42 ppm
(s, 2H, -CH2-)
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Caption: Correlation of 1H NMR signals with the structure of 4-hydroxyphenylacetic acid.

The downfield signals at approximately 12.0 ppm and 9.3 ppm are attributed to the acidic

protons of the carboxylic acid and the phenolic hydroxyl group, respectively.[2] These signals

are typically broad and appear as singlets due to chemical exchange.

The aromatic region of the spectrum shows two distinct doublets at 7.04 ppm and 6.70 ppm.[2]

This pattern is characteristic of a 1,4-disubstituted (para) benzene ring. The protons at

positions 2 and 6, which are ortho to the electron-withdrawing acetic acid group, are deshielded

and appear at the lower field (7.04 ppm). Conversely, the protons at positions 3 and 5, ortho to

the electron-donating hydroxyl group, are more shielded and resonate at the higher field (6.70

ppm). The ortho-coupling between these adjacent aromatic protons results in a doublet splitting

pattern for both signals, with a typical coupling constant of around 8.0 Hz.

The aliphatic region contains a singlet at 3.42 ppm, which corresponds to the two methylene

protons of the acetic acid side chain.[2] The integration of this peak corresponds to two

protons. The singlet nature of this signal is due to the absence of any adjacent protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b194381?utm_src=pdf-custom-synthesis
https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Hydroxyphenylacetic-acid
https://www.benchchem.com/product/b194381#1h-nmr-spectrum-analysis-of-4-hydroxyphenylacetic-acid-in-dmso-d6
https://www.benchchem.com/product/b194381#1h-nmr-spectrum-analysis-of-4-hydroxyphenylacetic-acid-in-dmso-d6
https://www.benchchem.com/product/b194381#1h-nmr-spectrum-analysis-of-4-hydroxyphenylacetic-acid-in-dmso-d6
https://www.benchchem.com/product/b194381#1h-nmr-spectrum-analysis-of-4-hydroxyphenylacetic-acid-in-dmso-d6
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b194381?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

